Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate

Vue d'ensemble

Description

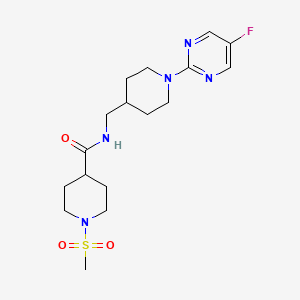

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.36 . It is used for research purposes .

Molecular Structure Analysis

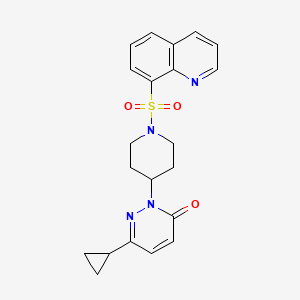

The molecular structure of Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)N+[O-] . Physical And Chemical Properties Analysis

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate has a molecular weight of 339.36 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Intermediate in Drug Development

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a drug used in the treatment of certain types of cancer. A rapid synthetic method for this compound was established, achieving a high total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Process Development and Synthesis Optimization

The compound has also been a focus in process development and synthesis optimization for the manufacturing of lymphocyte function-associated antigen 1 inhibitors. A practical and scalable synthesis was described, employing an efficient one-pot, two-step telescoped sequence starting from readily available materials. This process led to the production of the target product in about 50% overall isolated yield and more than 97% purity (Li et al., 2012).

Intermediate for Biologically Active Benzimidazole Compounds

It's also noteworthy as an intermediate in the synthesis of biologically active benzimidazole compounds. A simple, low-cost amination method was developed for this purpose, using affordable and readily available reagents, yielding the compound in 52% yield. The structural confirmation was achieved through various spectroscopic techniques, ensuring the accuracy of the synthesis (Liu Ya-hu, 2010).

Propriétés

IUPAC Name |

tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USELACXHOHHFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)

![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)